(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, making it of particular interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the furodioxole ring system. Key steps include:
Formation of the Purine Base: This involves the reaction of appropriate amines with formamide derivatives under controlled conditions.
Construction of the Furodioxole Ring: This step requires cyclization reactions, often facilitated by catalysts and specific reaction conditions to ensure the correct stereochemistry.
Final Coupling: The final step involves coupling the purine base with the furodioxole ring, typically using peptide coupling reagents to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes due to its purine base.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biochemical properties.
Ribavirin: An antiviral compound with a similar purine base structure.
Uniqueness
(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: is unique due to its specific combination of a purine base with a furodioxole ring system, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H18N6O4 |
---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C14H18N6O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)(H2,15,17,18)/t7-,8+,9-,13-/m1/s1 |
InChI Key |
DKBBHJATSCFNJQ-LOKDSWTASA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C(N=CN=C43)N)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C(N=CN=C43)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.